molecular formula C16H14N2O2 B14439142 4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one CAS No. 78634-22-7

4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one

Cat. No.: B14439142
CAS No.: 78634-22-7
M. Wt: 266.29 g/mol
InChI Key: XQCKLFOESOMRAR-UHFFFAOYSA-N
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Description

4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound belonging to the class of hydroxyiminoisoquinolinones This compound is characterized by the presence of a hydroxyimino group, a methyl group, and a phenyl group attached to an isoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate isoquinoline derivative.

    Oximation: The key step involves the introduction of the hydroxyimino group. This is achieved by reacting the isoquinoline derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Cyclization: The resulting intermediate undergoes cyclization to form the final product. This step may require specific conditions such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline-3,4-diones.

    Reduction: Reduction of the compound leads to the formation of 4-hydroxy-3-ones and 4-hydroxy-1,2,3,4-tetrahydroisoquinolines.

    Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Formaldehyde is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Isoquinoline-3,4-diones

    Reduction: 4-Hydroxy-3-ones, 4-Hydroxy-1,2,3,4-tetrahydroisoquinolines

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. The hydroxyimino group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxyimino)-5-methyl-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to the presence of both the hydroxyimino and methyl groups on the isoquinoline backbone. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

78634-22-7

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-hydroxyimino-5-methyl-1-phenyl-1,2-dihydroisoquinolin-3-one

InChI

InChI=1S/C16H14N2O2/c1-10-6-5-9-12-13(10)15(18-20)16(19)17-14(12)11-7-3-2-4-8-11/h2-9,14,20H,1H3,(H,17,19)

InChI Key

XQCKLFOESOMRAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(NC(=O)C2=NO)C3=CC=CC=C3

Origin of Product

United States

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